4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate
Description
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O7S4/c30-19-13-17(15-38-25-28-27-24(39-25)26-22(31)21-5-4-12-37-21)35-14-20(19)36-23(32)16-6-8-18(9-7-16)40(33,34)29-10-2-1-3-11-29/h4-9,12-14H,1-3,10-11,15H2,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIXHGNUPSWKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O7S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-(piperidin-1-ylsulfonyl)benzoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hybrid structure combining various functional groups, which contribute to its unique chemical reactivity and biological activity. The key structural components include:
- Thiadiazole moiety : Known for its diverse biological activities.
- Pyran ring : Often associated with antioxidant and anti-inflammatory properties.
- Piperidine sulfonyl group : Potentially enhancing solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related thiadiazole compounds showed promising results against various bacterial strains, suggesting that the incorporation of the thiophene carboxamido group may enhance this activity due to synergistic effects with the pyran structure .
Anticancer Properties
The anticancer potential of 4-oxo derivatives has been documented in several studies. For instance, compounds similar to the one have shown cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| 4-Oxo Compound | A549 | TBD | TBD |
Anticholinesterase Activity
The compound's potential as an anticholinesterase agent has also been explored. Research indicates that derivatives containing the thiadiazole nucleus can inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Some tested compounds exhibited IC50 values lower than that of donepezil, a standard treatment .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole moiety may interact with active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Oxidative Stress Reduction : The pyran structure may contribute to antioxidant activity, neutralizing free radicals and reducing oxidative stress in cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with enhanced lipophilicity showed increased membrane permeability and antimicrobial action .
- Anticancer Studies : In vitro assays on various cancer cell lines revealed that certain modifications to the piperidine group significantly affected cytotoxicity, suggesting a structure–activity relationship (SAR) where specific substitutions can enhance therapeutic efficacy .
Scientific Research Applications
Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Thiophene-2-carboxylic acid, thiadiazole |
| 2 | Thioetherification | Thiophene derivative |
| 3 | Esterification | Benzoic acid derivatives |
Research indicates that the compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that derivatives containing thiadiazole and pyran structures often exhibit anticancer properties. The integration of these moieties in the compound enhances its potential as a therapeutic agent against various cancer types. The mechanism is believed to involve interference with cellular signaling pathways critical for cancer cell proliferation and survival .
Antimicrobial Properties
Compounds similar to this one have been found to possess antimicrobial activities. The thiadiazole unit is known for its ability to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Its unique structure allows it to interact with active sites on enzymes through hydrogen bonding and ionic interactions, disrupting normal biochemical functions .
Case Studies
Several studies have documented the applications of similar compounds in clinical settings:
- Thiadiazole Derivatives : Research has indicated that certain thiadiazole derivatives exhibit potent anticancer activity by targeting specific kinases involved in tumor growth .
- Pyran-Based Compounds : Pyran derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's .
- Combination Therapies : The synergistic effects of combining this compound with other therapeutic agents have been explored, showing enhanced efficacy in treating resistant strains of bacteria and cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
